molecular formula C12H17NO2S B3490170 (4-ETHYL-5-METHYL-3-THIENYL)(MORPHOLINO)METHANONE

(4-ETHYL-5-METHYL-3-THIENYL)(MORPHOLINO)METHANONE

Cat. No.: B3490170
M. Wt: 239.34 g/mol
InChI Key: WKSKKHXKNQVWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ETHYL-5-METHYL-3-THIENYL)(MORPHOLINO)METHANONE is a complex organic compound that belongs to the class of thienyl derivatives. This compound is characterized by the presence of a thienyl ring substituted with ethyl and methyl groups, and a morpholino group attached to a methanone moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ETHYL-5-METHYL-3-THIENYL)(MORPHOLINO)METHANONE typically involves the condensation of 4-ethyl-5-methyl-3-thiophenecarboxylic acid with morpholine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

(4-ETHYL-5-METHYL-3-THIENYL)(MORPHOLINO)METHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-ETHYL-5-METHYL-3-THIENYL)(MORPHOLINO)METHANONE is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains, as well as cancer cell lines .

Medicine

In medicine, this compound is being investigated for its potential use as a therapeutic agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of (4-ETHYL-5-METHYL-3-THIENYL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells. Additionally, it can bind to specific receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-ETHYL-5-METHYL-3-THIENYL)(MORPHOLINO)METHANONE lies in its combination of a thienyl ring with a morpholino group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the morpholino group enhances the compound’s solubility and bioavailability, making it more effective as a therapeutic agent .

Properties

IUPAC Name

(4-ethyl-5-methylthiophen-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-3-10-9(2)16-8-11(10)12(14)13-4-6-15-7-5-13/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSKKHXKNQVWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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